(1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine

Enantioselective synthesis Biocatalysis Chiral resolution

(1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine (CAS 1213156‑05‑8, MF C₉H₉ClFN, MW 185.62) is a chiral, non‑racemic primary allylamine. Its core scaffold—a 5‑chloro‑2‑fluorophenyl ring linked to a prop‑2‑en‑1‑amine chain—defines a versatile building block for asymmetric synthesis, particularly in medicinal chemistry programs targeting Janus kinase (JAK) inhibition.

Molecular Formula C9H9ClFN
Molecular Weight 185.62 g/mol
Cat. No. B13043553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine
Molecular FormulaC9H9ClFN
Molecular Weight185.62 g/mol
Structural Identifiers
SMILESC=CC(C1=C(C=CC(=C1)Cl)F)N
InChIInChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1
InChIKeyQAXAGYQUKUJKGJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine Procurement: Core Building-Block Identity, CAS, and Stereochemical Profile


(1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine (CAS 1213156‑05‑8, MF C₉H₉ClFN, MW 185.62) is a chiral, non‑racemic primary allylamine . Its core scaffold—a 5‑chloro‑2‑fluorophenyl ring linked to a prop‑2‑en‑1‑amine chain—defines a versatile building block for asymmetric synthesis, particularly in medicinal chemistry programs targeting Janus kinase (JAK) inhibition. The compound’s (1R) absolute configuration at the benzylic carbon is the defining feature that distinguishes it from the (1S) enantiomer (CAS 1213695‑15‑8) and the racemate (CAS 1270451‑45‑0), making stereochemical identity the primary criterion for informed procurement .

Why (1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine Cannot Be Replaced by a Close Analog or Racemate


In‑class compounds such as the (1S) enantiomer, the racemate, the 5‑chloro‑3‑fluorophenyl positional isomer, and the 5‑bromo‑2‑fluorophenyl analog differ in stereochemistry, halogen substitution pattern, or both [1]. These differences translate into divergent reactivity in asymmetric induction, disparate biological target affinities (e.g., JAK1 vs. JAK2 selectivity), and distinct physical properties (LogP, TPSA) that directly impact downstream synthetic efficiency and pharmacological profiles. Consequently, substitution without rigorous re‑validation introduces uncontrolled variables in enantioselective synthesis and structure‑activity relationship (SAR) campaigns, making procurement of the specific (1R)‑configured 5‑chloro‑2‑fluoro isomer essential [2].

Quantitative Differentiation Evidence: (1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine vs. Closest Comparators


Enantiomeric Excess: (1R)-Isomer vs. Racemate and (1S)-Enantiomer in Biocatalytic Resolution

Candida antarctica lipase B (CaLB)-catalyzed kinetic resolution of racemic 1‑aryl‑allylamines, a method directly applicable to the target compound class, delivers the (S)‑enantiomer with enantiomeric excess (ee) values spanning 63.5% to 99.9%, depending on aryl substitution [1]. While the published study focuses on (S)‑amine recovery, the unreacted (R)‑amine (i.e., the target (1R)‑isomer) is simultaneously enriched with equivalent enantioselectivity. For the 5‑chloro‑2‑fluorophenyl analogue specifically, commercial suppliers list enantiopurity specifications of ≥98% ee for the (1R)‑isomer, compared with typically 95–98% ee for the (1S)‑isomer and 0% ee for the racemate . This ee differential is critical because residual enantiomeric impurity can invert or abolish biological activity in downstream kinase inhibitor candidates.

Enantioselective synthesis Biocatalysis Chiral resolution

Halogen Substitution Pattern: 5-Chloro-2-fluoro vs. 5-Chloro-3-fluoro Positional Isomer in JAK Inhibitor Potency

The 5‑chloro‑2‑fluorophenyl substitution pattern (target compound) appears as the terminal aryl motif in multiple potent JAK1/JAK2 inhibitors disclosed in patent WO2015103355A1, where representative compounds achieve Ki values of 5.8 nM (JAK1) and 24 nM (JAK2) in biochemical assays [1]. By contrast, the 5‑chloro‑3‑fluorophenyl positional isomer (CAS not registered in the same patent family) relocates the fluorine atom from ortho to meta relative to the point of attachment . Ortho‑fluorine can engage in favorable dipolar interactions with kinase hinge‑region residues, while meta‑fluorine would alter the aryl ring’s electrostatic potential surface and may reduce complementarity. Although direct head‑to‑head data are not published, the differential appearance frequency of the 5‑chloro‑2‑fluoro motif in granted JAK inhibitor patents provides indirect evidence of its privileged nature.

JAK kinase inhibition Structure-activity relationship Halogen bonding

Chiral Recognition and Chromatographic Behavior: (1R)- vs. (1S)-Enantiomer on Brush-Type CSPs

A systematic study of (S)‑N‑(1‑aryl‑allyl)‑3,5‑dinitrobenzamide (DNB) derivatives on brush‑type chiral stationary phases (CSP‑A and Whelk‑O1) established that the (S)‑enantiomer consistently elutes before the (R)‑enantiomer under normal‑phase conditions [1]. For the 5‑chloro‑2‑fluorophenyl congener, this elution order permits unambiguous determination of absolute configuration and quantitation of enantiomeric purity. Commercially, the (1R)‑isomer is specified by chiral HPLC retention time that is distinct from the (1S)‑isomer, and procurement specifications typically require a single enantiomer peak with <2% area of the opposite enantiomer, compared with the racemate which shows a 1:1 peak area ratio .

Chiral chromatography Enantiomer elution order Absolute configuration determination

Computed Physicochemical Parameters: LogP and TPSA Differentiation Among Halogen Analogues

The (1R)‑5‑chloro‑2‑fluorophenyl derivative has a computed LogP of 2.66 and TPSA of 26.02 Ų . Replacing chlorine with bromine (5‑bromo‑2‑fluorophenyl analogue) increases LogP by approximately 0.3–0.5 units (estimated via atom‑based contribution), while the 5‑chloro‑3‑fluoro positional isomer possesses a distinct electrostatic potential surface due to altered fluorine placement. These differences affect passive membrane permeability and aqueous solubility in prodrug or final API contexts where the allylamine moiety is retained. The target compound’s LogP falls within the optimal range (2–3) for CNS‑exposed kinase inhibitors, whereas the bromo analogue edges closer to the upper limit associated with promiscuity and metabolic liability.

Lipophilicity Drug-likeness In silico ADME

Optimal Application Scenarios for (1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine Based on Differentiated Evidence


Asymmetric Synthesis of JAK1/JAK2 Inhibitor Candidates Requiring Defined (R)-Configuration

Integration of the (1R)‑amine into elaborated kinase inhibitor scaffolds—as exemplified in patent WO2015103355A1—necessitates the precise (R) stereochemistry to achieve JAK1 Ki values in the low‑nanomolar range (5.8 nM). Substituting the racemate or (1S)‑enantiomer introduces a stereochemical impurity that can yield a diastereomeric mixture with unpredictable pharmacological activity, undermining SAR interpretation and regulatory data integrity [1].

Enantioselective Chromatographic Method Development and QC Reference Standard

The established elution order of (R)‑ and (S)‑N‑(1‑aryl‑allyl)‑DNB derivatives on brush‑type CSPs makes the (1R)‑amine a valuable reference for chiral HPLC method development. Its use as a single‑enantiomer standard allows calibration of retention times and enantiomeric purity thresholds, essential for batch‑release testing in GMP environments [2].

Structure–Activity Relationship (SAR) Studies Comparing Ortho- vs. Meta-Fluoro Phenyl Substituents

The (1R)‑5‑chloro‑2‑fluorophenyl isomer serves as the ortho‑fluoro exemplar in matched molecular pair analyses with the 5‑chloro‑3‑fluorophenyl isomer. Procurement of both positional isomers enables direct experimental dissection of fluorine positional effects on target binding, metabolic stability, and permeability, informing candidate optimization without relying on computational extrapolations alone .

Biocatalytic Process Development for Scalable Enantiopure Amine Production

The CaLB‑catalyzed kinetic resolution methodology validated on 1‑aryl‑allylamines offers a scalable route to the (1R)‑amine. The ee range (63.5%–99.9%) achieved in the published protocol provides a benchmark against which process improvements (e.g., dynamic kinetic resolution, engineered lipase variants) can be quantitatively measured, making the compound an ideal substrate for further biocatalysis research [2].

Quote Request

Request a Quote for (1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.